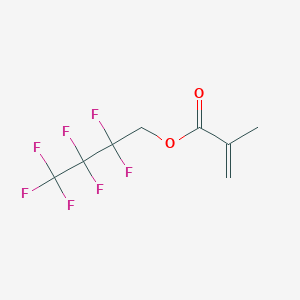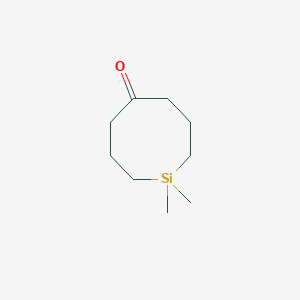
Silacyclooctan-5-one, 1,1-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silacyclooctan-5-one, 1,1-dimethyl- is a cyclic organosilicon compound with the chemical formula C9H16OSi. It is also known as 1,1-dimethylsilacyclooctan-5-one and is commonly referred to as DMSO-silicon analog. This compound has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of silacyclooctan-5-one, 1,1-dimethyl- is not fully understood. However, it is believed to act as a Lewis acid, which can coordinate with electron-rich molecules and facilitate various chemical reactions.
Biochemical and Physiological Effects:
Silacyclooctan-5-one, 1,1-dimethyl- has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that it may have antioxidant properties and could potentially be used in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using silacyclooctan-5-one, 1,1-dimethyl- in lab experiments is its ability to act as a Lewis acid, which can facilitate various chemical reactions. However, its use is limited by its high cost and limited availability.
Zukünftige Richtungen
There are several potential future directions for the study of silacyclooctan-5-one, 1,1-dimethyl-. One area of interest is its potential use in the development of new catalysts for organic reactions. Another area of interest is its potential use in the treatment of certain diseases, such as cancer and neurodegenerative diseases.
In conclusion, silacyclooctan-5-one, 1,1-dimethyl- is a compound with unique properties and potential applications in various fields. While its exact mechanism of action and biochemical and physiological effects are not fully understood, its use as a reagent and solvent in organic reactions has been extensively studied. Further research is needed to fully understand its potential applications and limitations.
Synthesemethoden
The synthesis of silacyclooctan-5-one, 1,1-dimethyl- can be achieved through several methods. One of the most common methods involves the reaction of 1,1-dimethyl-1-silacyclopentane with carbon monoxide and a transition metal catalyst. Another method involves the reaction of 1,1-dimethyl-1-silacyclopentane with an aldehyde in the presence of a Lewis acid catalyst.
Wissenschaftliche Forschungsanwendungen
Silacyclooctan-5-one, 1,1-dimethyl- has been extensively studied for its potential applications in various fields. In the field of organic synthesis, it has been used as a reagent for the synthesis of various organic compounds. It has also been studied for its potential use as a solvent in organic reactions.
Eigenschaften
CAS-Nummer |
10325-31-2 |
|---|---|
Produktname |
Silacyclooctan-5-one, 1,1-dimethyl- |
Molekularformel |
C9H18OSi |
Molekulargewicht |
170.32 g/mol |
IUPAC-Name |
1,1-dimethylsilocan-5-one |
InChI |
InChI=1S/C9H18OSi/c1-11(2)7-3-5-9(10)6-4-8-11/h3-8H2,1-2H3 |
InChI-Schlüssel |
IQRKKWHCGORCLF-UHFFFAOYSA-N |
SMILES |
C[Si]1(CCCC(=O)CCC1)C |
Kanonische SMILES |
C[Si]1(CCCC(=O)CCC1)C |
Synonyme |
1,1-Dimethylsilacyclooctan-5-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



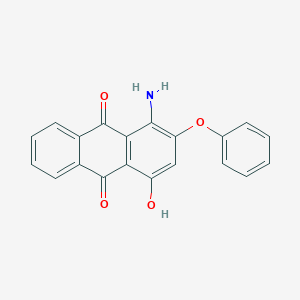
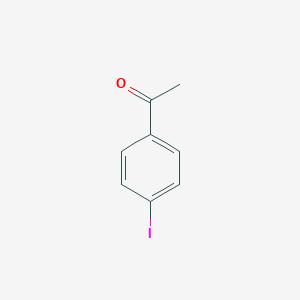
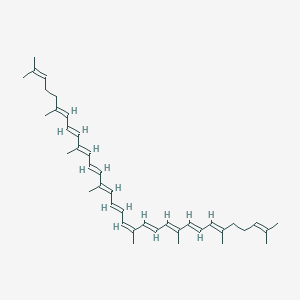
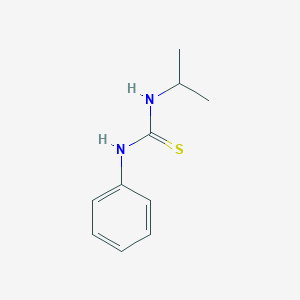
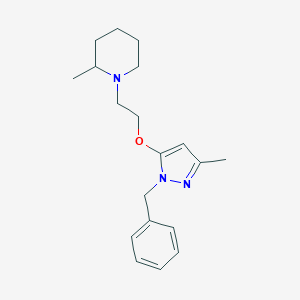

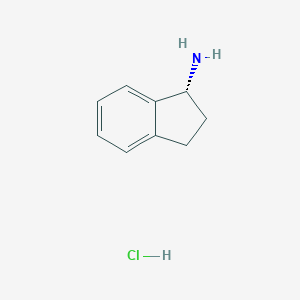
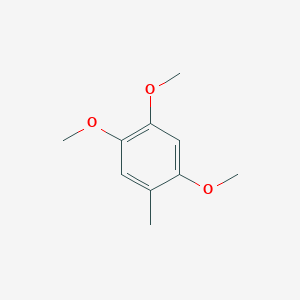
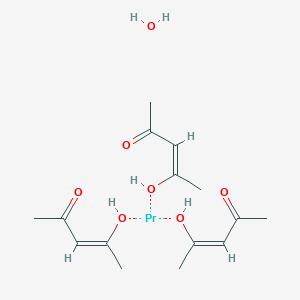
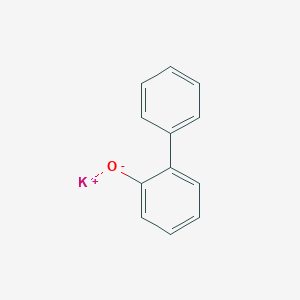
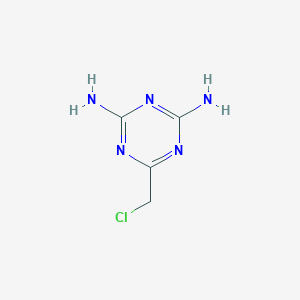
![ethyl N-[(Z)-pentylideneamino]carbamate](/img/structure/B82271.png)

